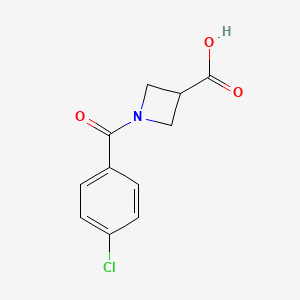

1-(4-氯苯甲酰基)氮杂环丁烷-3-羧酸

描述

1-(4-Chlorobenzoyl)azetidine-3-carboxylic acid, also known as ACBC, is an organic compound with diverse applications in scientific research and industry. It is a potent sphingosine-1-phosphate-1 receptor agonist, with potential application as an immunosuppressant in organ transplantation or for the treatment of autoimmune diseases .

Synthesis Analysis

The synthesis of azetidines can be achieved via visible-light-mediated intermolecular [2+2] photocycloadditions . This approach utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates. The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes .Molecular Structure Analysis

The molecular formula of 1-(4-Chlorobenzoyl)azetidine-3-carboxylic acid is C11H10ClNO3. The structure of azetidine is a four-membered saturated cyclic amine, which is found in various natural products and synthetic compounds with distinctive physiological functionalities .Chemical Reactions Analysis

Azetidines are synthesized via visible-light-mediated intermolecular [2+2] photocycloadditions . This approach is characterized by its operational simplicity, mild conditions, and broad scope, and allows for the synthesis of highly functionalized azetidines from readily available precursors .Physical And Chemical Properties Analysis

The molecular weight of 1-(4-Chlorobenzoyl)azetidine-3-carboxylic acid is 239.65 g/mol. More detailed physical and chemical properties can be found on the PubChem database .科学研究应用

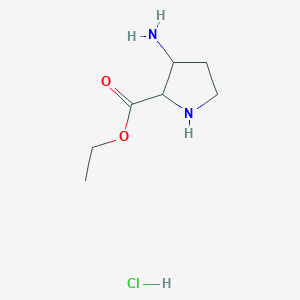

合成和生物活性氮杂环丁烷-2-羧酸是一种脯氨酸类似物,用于脯氨酸代谢研究和蛋白质构象研究。它由4-氨基-[2,3-3H]丁酸合成,产率为10%,并使用快速蛋白质液相色谱法纯化。其生物活性在拟南芥和大肠杆菌中得到验证,显示出10 mCi/mmol的比活性,适用于吸收和掺入研究 (Verbruggen, van Montagu, & Messens, 1992).

蛋白质错误掺入和毒性氮杂环丁烷-2-羧酸(Aze)存在于甜菜和食用甜菜中,错误地掺入蛋白质中取代脯氨酸,导致各种毒性效应和先天性畸形。其广泛的农业用途引起了人们对其在食物链中存在的担忧,其在人类疾病发病机制中的作用在很大程度上仍未得到探索 (Rubenstein et al., 2009).

对离子吸收和转运的影响氮杂环丁烷2-羧酸(AZ)被用作脯氨酸类似物来研究蛋白质合成与离子转运之间的关系。在低浓度(50 μM)下,AZ显著抑制离体大麦根和完整植物向木质部释放离子,影响离子转运而不抑制蛋白质组装,尽管形成的蛋白质作为酶没有活性 (Pitman, Wildes, Schaefer, & Wellfare, 1977).

新型异构类似物的合成L-氮杂环丁烷-2-羧酸用于合成分子量异常高的多肽。dl-脯氨酸的新型异构类似物2-羧基-4-甲基氮杂环丁烷已经合成。它的顺式构型是根据先前发表的论据暂时确定的,标志着其在合成化学中的重要性 (Soriano, Podraza, & Cromwell, 1980).

氮杂环丁烷衍生物的克级合成受保护的3-卤代氮杂环丁烷在药物化学中至关重要,已从市售材料中以克级规模制备。这些中间体用于合成高价值的氮杂环丁烷-3-羧酸衍生物,包括1-(叔丁氧羰基)-3-((三氟甲基)硫代)氮杂环丁烷-3-羧酸等新型化合物,突出了它们在药物开发中的多功能性 (Ji, Wojtas, & Lopchuk, 2018).

作用机制

Target of Action

Azetidines, a class of compounds to which this molecule belongs, are known to have diverse applications in scientific research and industry .

Biochemical Pathways

Azetidines are known to be valuable compounds in pharmaceutical and agrochemical research , suggesting that they may interact with multiple biochemical pathways.

安全和危害

属性

IUPAC Name |

1-(4-chlorobenzoyl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO3/c12-9-3-1-7(2-4-9)10(14)13-5-8(6-13)11(15)16/h1-4,8H,5-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPBPYCZFQQKYOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1487807.png)

![2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1487810.png)

![1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1487818.png)